molecular formula C26H29N5O7 B2886272 Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896371-69-0

Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2886272
CAS No.: 896371-69-0
M. Wt: 523.546
InChI Key: PALCJRCUBXMTCV-UHFFFAOYSA-N
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Description

Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C26H29N5O7 and its molecular weight is 523.546. The purity is usually 95%.
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Biological Activity

Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, focusing on its implications in pharmacology and medicinal chemistry.

Chemical Structure and Synthesis

The compound features a piperazine moiety substituted with a nitrophenyl group, linked to a tetrahydroquinazoline structure. The synthesis of similar compounds often involves multi-step organic reactions including condensation and cyclization processes. For instance, derivatives of piperazine have been synthesized as intermediates for various pharmaceutical applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing piperazine and quinazoline structures. For example, hybrid motifs combining piperazine with nitroimidazole derivatives exhibited significant anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values in the low micromolar range (2.00 ± 0.03 μM for compound 9g) . The presence of the nitrophenyl group may enhance these effects through mechanisms such as increased lipophilicity and improved receptor interactions.

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets. For instance, docking studies have shown that piperazine derivatives can bind effectively to estrogen receptors, influencing pathways related to cell proliferation and apoptosis . The structural features of this compound suggest it may similarly interact with key proteins involved in tumor growth regulation.

Antimicrobial Activity

In addition to anticancer properties, piperazine derivatives have been explored for their antimicrobial activities. Compounds derived from 4-nitrophenylpiperazine have shown efficacy against various bacterial strains and fungi . This suggests a broad-spectrum potential that warrants further investigation into the compound's pharmacological profile.

Case Studies

Several studies have investigated the biological activities of related compounds:

StudyCompoundActivityIC50 Value
9gAnticancer (MCF-7)2.00 ± 0.03 μM
9kAnticancer (MCF-7)5.00 ± 0.01 μM
Various piperazine derivativesAntimicrobialVaries by strain

These case studies indicate that modifications to the piperazine structure can significantly affect biological activity.

Properties

CAS No.

896371-69-0

Molecular Formula

C26H29N5O7

Molecular Weight

523.546

IUPAC Name

methyl 3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H29N5O7/c1-38-25(34)18-6-11-21-22(17-18)27-26(35)30(24(21)33)12-4-2-3-5-23(32)29-15-13-28(14-16-29)19-7-9-20(10-8-19)31(36)37/h6-11,17H,2-5,12-16H2,1H3,(H,27,35)

InChI Key

PALCJRCUBXMTCV-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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